
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine is an organic compound with a complex structure that includes a dimethylphenyl group and a diphenylmethanimine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine typically involves the reaction of 2,3-dimethylaniline with benzophenone imine. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or xylene for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
N-(2,3-Dimethylphenyl)acetamide: Similar in structure but with an acetamide group instead of the imine.
N-(2,3-Dimethylphenyl)-N-ethyl-4-chlorobenzenesulfonamide: Contains a sulfonamide group and is used in medicinal chemistry.
N-(2,3-Dimethylphenyl)-β-alanine: A β-alanine derivative with similar aromatic substitution.
Uniqueness
N-(2,3-Dimethylphenyl)-1,1-diphenylmethanimine is unique due to its specific combination of a dimethylphenyl group and a diphenylmethanimine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
61341-89-7 |
|---|---|
分子式 |
C21H19N |
分子量 |
285.4 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C21H19N/c1-16-10-9-15-20(17(16)2)22-21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15H,1-2H3 |
InChI 键 |
ZBTAXASABFLYAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



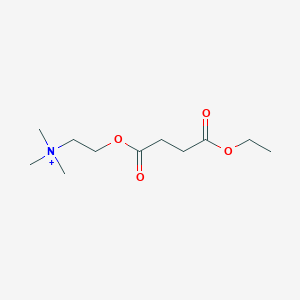

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
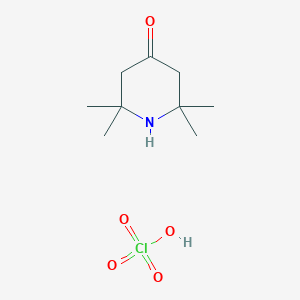
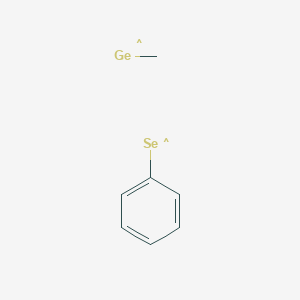
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
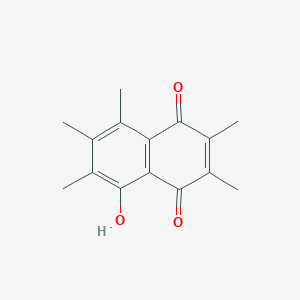
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
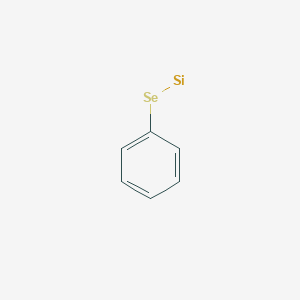
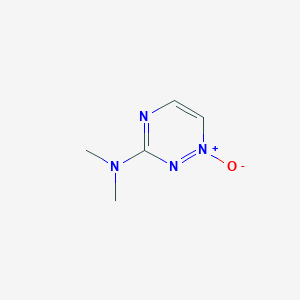
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)

